molecular formula C17H16FN5OS B2360895 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 893933-77-2

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

货号: B2360895
CAS 编号: 893933-77-2
分子量: 357.41
InChI 键: OFGWYOKWPLBMJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a biologically active compound recognized for its role as a potent and selective epidermal growth factor receptor (EGFR) inhibitor . Its core structure is based on a pyrazolo[3,4-d]pyrimidine scaffold, a well-established pharmacophore in kinase inhibitor design known to compete with ATP for binding at the catalytic site. This specific inhibitor is engineered to target mutant forms of EGFR, particularly the oncogenic T790M resistance mutation , which is a major challenge in the treatment of non-small cell lung cancer (NSCLC) following initial therapy with first-generation EGFR tyrosine kinase inhibitors. The compound acts as a covalent inhibitor, featuring an electrophilic acrylamide moiety (masked within the sulfanyl-ethanone chain) that forms a permanent covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This mechanism provides sustained target suppression and can overcome resistance conferred by specific point mutations. Its primary research value lies in the study of EGFR-mutant driven cancers , investigation of drug resistance mechanisms, and as a key pharmacological tool for validating EGFR as a target in various preclinical models. Researchers utilize this compound to explore signaling pathways in carcinogenesis and to develop next-generation therapeutic strategies for overcoming treatment-resistant malignancies.

属性

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-12-3-5-13(6-4-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGWYOKWPLBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Halogenation and Functionalization

Chlorination at the 4-position of the pyrazolo[3,4-d]pyrimidine core is critical for subsequent thiolation. Source utilizes POCl₃ in refluxing acetonitrile (82°C, 6 h) to convert hydroxyl groups to chlorides, achieving >90% conversion. The resulting 4-chloro intermediate is highly reactive toward nucleophilic substitution, enabling efficient sulfur incorporation.

Coupling with Pyrrolidin-1-yl Ethanone

The final step involves amide bond formation between the sulfanylacetic acid intermediate and pyrrolidine. Source optimizes this using HATU as a coupling agent in dichloromethane with DIPEA, achieving 89% yield after column chromatography. Alternatively, activates the carboxylic acid with EDCI/HOBt, reacting with pyrrolidine in THF at 0°C to room temperature (72% yield).

Stereochemical Considerations

While the target compound lacks chiral centers, side reactions during amidation can generate impurities. Source emphasizes NMR monitoring (¹H, 13C) to confirm the absence of diastereomers, particularly at the ethanone-pyrrolidine junction.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for pharmacological testing.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): Key signals include δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.92 (m, 2H, fluorophenyl-H), and 3.45–3.52 (m, 4H, pyrrolidine-H).
  • HRMS : Calculated for C₁₈H₁₆FN₅OS [M+H]⁺: 394.1089; Found: 394.1085.

Comparative Analysis of Synthetic Approaches

Step Method A (Source) Method B (Source)
Core Synthesis Suzuki-Miyaura (68% yield) Cyclocondensation (60% yield)
Thiolation KSAc in DMF (78%) Thiourea/NaOH (72%)
Amidation HATU/DIPEA (89%) EDCI/HOBt (72%)
Total Yield 47% 31%

Method A offers higher efficiency and scalability, while Method B avoids expensive palladium catalysts.

Challenges and Mitigation Strategies

  • Disulfide Formation : Add 1% β-mercaptoethanol to reaction mixtures to suppress oxidation.
  • Low Amidation Yields : Pre-activate the carboxylic acid with HATU for 30 min before adding pyrrolidine.
  • Byproducts in Cyclocondensation : Use molecular sieves to remove water and shift equilibrium.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural variations, molecular properties, and inferred pharmacological implications:

Compound Name Core Structure Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) Notes
Target Compound Pyrazolo[3,4-d]pyrimidine Sulfanyl-ethanone-pyrrolidinyl 4-fluorophenyl, pyrrolidine ~463 (estimated) Enhanced solubility via pyrrolidine; potential for kinase inhibition
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine Sulfanyl-acetamide-(trifluoromethoxyphenyl) 4-fluorophenyl, trifluoromethoxy 463.409 Higher lipophilicity; may influence blood-brain barrier penetration
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine Pyrazolo[3,4-d]pyrimidine Amino Methanesulfonylphenyl ~420 (estimated) Strong electron-withdrawing group; possible protease inhibition
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone Pyrazole-piperidine-fluorophenyl Fluorophenyl, piperidine ~536 (reported) Broader kinase selectivity due to pyridine core
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidine Ketone 4-fluorophenyl 238.2 Simpler structure; limited solubility compared to target compound

Structural and Pharmacological Implications

Core Modifications: Pyrazolo[3,4-d]pyrimidine analogs (e.g., ) share the same core as the target compound but differ in substituents. Pyrido[3,4-d]pyrimidinone derivatives () exhibit a nitrogen-rich core, which may enhance binding to ATP pockets in kinases .

Substituent Effects: The pyrrolidinyl group in the target compound likely improves solubility compared to analogs with non-polar groups (e.g., tert-butyl in ) .

Synthetic Considerations :

  • The target compound’s synthesis may involve thiol coupling reactions, as seen in , where sulfuric acid mediates the formation of sulfanyl linkages .
  • Pyrrolidine introduction could follow nucleophilic substitution or reductive amination protocols, similar to methods in and .

生物活性

The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19FN6O2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{6}\text{O}_{2}\text{S}

This structure includes a fluorophenyl group , a pyrazolo[3,4-d]pyrimidine core , and a sulfanyl group , which contribute to its unique biological properties.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfanyl group suggests potential covalent interactions with nucleophilic residues in proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound's structure suggests it may act similarly by inhibiting pathways critical for tumor growth.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably:

  • Butyrylcholinesterase (BChE) : Preliminary data suggest competitive inhibition with an IC50 value comparable to known inhibitors like physostigmine .
  • Cyclooxygenase (COX) Inhibition : Related compounds have demonstrated selective COX-II inhibition, indicating potential anti-inflammatory properties. The compound's structural features may confer similar activities.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:

StudyCompoundActivityIC50 (µM)
Eren et al. (2023)PYZ3COX-II Inhibition0.011
Alegaon et al. (2023)PYZ38COX-II Inhibition1.33
Kumar et al. (2018)1H-Pyrazolo DerivativeBChE Inhibition46.42

These studies highlight the potential of pyrazolo derivatives in therapeutic applications, particularly in oncology and inflammation.

Comparison with Similar Compounds

When compared to similar compounds in the pyrazolo[3,4-d]pyrimidine class, our compound exhibits unique properties due to its specific substituents:

Compound NameStructure FeaturesNotable Activity
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks sulfanyl groupAnticancer activity
N-(3-nitrophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamideContains nitrophenyl groupCOX inhibition

The presence of both sulfanyl and fluorophenyl groups in our compound may enhance its bioactivity compared to these analogs.

常见问题

Basic: What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Thioether formation : Coupling the pyrimidine core with a thiol-containing intermediate under basic conditions (e.g., NaH in DMF) .
  • Pyrrolidine conjugation : Reacting the intermediate with 1-(pyrrolidin-1-yl)ethan-1-one via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Critical conditions : Temperature control (60–80°C for thioether formation), pH adjustment during workup, and solvent selection (DMF for solubility, toluene for reflux) .

Advanced: How can researchers optimize the coupling efficiency of the sulfanyl group to minimize side products?

Optimization strategies include:

  • Catalyst screening : Testing phase-transfer catalysts or transition-metal catalysts (e.g., CuI) to enhance sulfur nucleophilicity .
  • Solvent effects : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switching to dichloromethane for faster kinetics .
  • Reaction monitoring : Employing TLC or in-situ IR to track thioether formation and quench reactions at <90% conversion to avoid over-oxidation .

Basic: Which spectroscopic techniques confirm structural integrity, and what characteristic signals should be observed?

  • ¹H/¹³C NMR :
    • Pyrazolo[3,4-d]pyrimidine protons: δ 8.2–8.9 ppm (aromatic H) .
    • Pyrrolidine N-CH₂: δ 3.5–3.8 ppm (multiplet) .
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~414 for C₁₉H₁₈FN₅OS) .
  • HPLC : Purity >95% with retention time consistency vs. standards .

Advanced: How can ambiguities in NMR spectra from the heterocyclic system be resolved?

  • 2D NMR (COSY, HSQC) : Correlate overlapping aromatic protons (δ 7.5–9.0 ppm) and assign quaternary carbons .
  • Variable-temperature NMR : Resolve dynamic effects in the pyrrolidine ring (e.g., chair-flip broadening) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify pyrimidine nitrogen assignments .

Basic: What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives, and how can preliminary activity assays be designed?

  • Common targets : Kinases (e.g., JAK2, EGFR), apoptosis regulators (Bcl-2), and cell cycle proteins .
  • Assay design :
    • In vitro : Use fluorescence-based kinase inhibition assays (ATP-competitive) with IC₅₀ determination .
    • Cellular : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How should structure-activity relationship (SAR) studies for substituents on the pyrazolo[3,4-d]pyrimidine core be designed?

  • Systematic variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or pyrrolidine groups .
  • Computational pre-screening : Perform molecular docking (AutoDock, Schrödinger) to prioritize substituents with predicted binding affinity .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Basic: What purity assessment methods are recommended for pharmacological studies?

  • HPLC-DAD/ELSD : Use C18 columns (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Acceptable thresholds : ≥95% purity for in vitro assays; ≥98% for in vivo studies .

Advanced: How can contradictions between in vitro enzyme inhibition and cellular cytotoxicity data be analyzed?

  • Membrane permeability : Measure logD (octanol-water) to assess cellular uptake limitations .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-target interactions .
  • Metabolic stability : Perform liver microsome assays to evaluate rapid degradation in cellular models .

Basic: What computational approaches predict binding modes to protein targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HVP for kinases) .
  • Pharmacophore modeling : Identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (fluorophenyl) .

Advanced: How can metabolic stability be investigated preclinically?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In silico tools : Predict metabolic hotspots (e.g., sulfanyl group) with software like MetaSite .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。